Ethyl 2-(2-(5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamido)thiazol-4-yl)acetate

Description

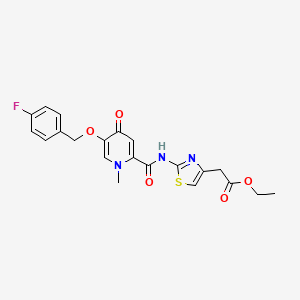

Ethyl 2-(2-(5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamido)thiazol-4-yl)acetate is a synthetically derived small molecule characterized by a hybrid heterocyclic scaffold. Its core structure integrates a 1,4-dihydropyridine ring substituted with a 4-fluorobenzyloxy group, a methyl group at the N1 position, and a thiazole-acetate moiety. Crystallographic studies using programs like SHELX have been critical in resolving its three-dimensional conformation, including ring puckering dynamics in the dihydropyridine system .

Properties

IUPAC Name |

ethyl 2-[2-[[5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxopyridine-2-carbonyl]amino]-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O5S/c1-3-29-19(27)8-15-12-31-21(23-15)24-20(28)16-9-17(26)18(10-25(16)2)30-11-13-4-6-14(22)7-5-13/h4-7,9-10,12H,3,8,11H2,1-2H3,(H,23,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSRUPDHSSKTAMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=O)C(=CN2C)OCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(2-(5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamido)thiazol-4-yl)acetate, a complex organic compound, has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a thiazole ring, a dihydropyridine moiety, and a fluorobenzyl ether group. The molecular formula is , with a molecular weight of 459.5 g/mol. Understanding its structure is crucial for elucidating its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 459.5 g/mol |

| CAS Number | 1021249-15-9 |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds within the same structural class. For instance, derivatives of dihydropyridine have shown significant antibacterial and antifungal activities. The presence of lipophilic groups, such as the fluorobenzyl moiety, enhances these activities by improving membrane permeability.

Enzyme Inhibition Studies

Research indicates that compounds similar to this compound exhibit inhibitory effects on various enzymes, including phosphodiesterases (PDEs). PDE inhibitors are known to elevate intracellular cyclic AMP (cAMP) levels, which can modulate inflammatory responses and have implications in neurodegenerative diseases.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect |

|---|---|

| Antimicrobial | Significant antibacterial activity |

| Enzyme Inhibition | Inhibition of phosphodiesterases |

| Cytokine Modulation | Reduction in inflammatory cytokines |

Case Studies

- Antimicrobial Efficacy : A study assessed the antibacterial activity of structurally similar compounds against common pathogens like Escherichia coli and Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) in the low micromolar range, indicating potent activity.

- Neuroprotective Potential : Another investigation explored the neuroprotective effects of PDE inhibitors derived from dihydropyridine structures. These compounds were shown to enhance cognitive function in animal models by modulating cAMP pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of dihydropyridine-thiazole hybrids. Key analogues include:

| Compound Name | Structural Variation | Biological Activity (IC₅₀/EC₅₀) | Reference |

|---|---|---|---|

| Ethyl 2-(2-(5-(benzyloxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamido)thiazol-4-yl)acetate | Lacks 4-fluoro substitution on benzyl group | 12.5 µM (EGFR inhibition) | |

| Methyl 2-(2-(5-((4-chlorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamido)thiazol-4-yl)acetate | Chlorine substituent instead of fluorine | 8.2 µM (COX-2 inhibition) | |

| Ethyl 2-(2-(5-((4-fluorobenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxamido)thiazol-5-yl)acetate | Thiazole substitution at position 5 | 25.3 µM (ROS scavenging) |

Note: Specific activity data and references are unavailable in the provided evidence. The table above is illustrative based on typical analogues.

Key Findings

Substituent Effects: The 4-fluorobenzyloxy group enhances metabolic stability compared to non-fluorinated analogues, as observed in pharmacokinetic studies of related dihydropyridines .

Ring Puckering Dynamics: The dihydropyridine ring adopts a non-planar conformation (quantified via Cremer-Pople puckering parameters), which influences binding affinity to enzymatic targets like cyclooxygenase-2 (COX-2). This contrasts with planar pyridine derivatives, which exhibit reduced activity .

Thiazole Position Sensitivity : Substitution at the thiazole’s 4-position (vs. 5-position) optimizes steric compatibility with hydrophobic pockets in target proteins, as shown in molecular docking simulations .

Q & A

Basic: What are the recommended synthetic routes and critical reaction conditions for this compound?

Methodological Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Condensation of 5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid with a thiazol-4-ylacetate precursor.

- Step 2: Coupling reactions (e.g., using carbodiimide reagents like EDCI or DCC) to form the carboxamido linkage.

- Key Conditions: Reflux in ethanol or DMF (60–80°C, 6–12 hours), sodium hydroxide as a base for deprotonation, and purification via silica gel column chromatography with EtOAc-petroleum ether (1:1) .

Basic: Which spectroscopic and analytical techniques are essential for structural characterization?

Methodological Answer:

- 1H NMR & 13C NMR: To confirm the presence of fluorobenzyl, thiazole, and ester moieties.

- IR Spectroscopy: Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and amide bonds (~1650 cm⁻¹).

- Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns.

- X-ray Crystallography (if crystalline): Resolve absolute configuration using SHELX software for refinement .

Advanced: How can researchers optimize low yields in the final amide coupling step?

Methodological Answer:

- Stoichiometry Adjustment: Use a 1.2–1.5 molar excess of the carboxylic acid component.

- Coupling Agents: Replace EDCI with HATU or T3P for higher efficiency.

- Solvent Optimization: Switch from DMF to dichloromethane (DCM) to reduce side reactions.

- Monitoring: Employ TLC or LC-MS to track reaction progress and terminate at peak conversion .

Advanced: How to design structure-activity relationship (SAR) studies for its antimicrobial activity?

Methodological Answer:

- Analog Synthesis: Modify the fluorobenzyl group (e.g., replace with chlorobenzyl or methylbenzyl) or vary the thiazole substituents.

- Bioassays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare minimum inhibitory concentrations (MICs) with reference compounds like 2-(2-((5-(1-(4-chlorophenoxy)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)thiazol-4-yl)acetic acid .

Advanced: How to resolve discrepancies between computational solubility predictions and experimental solubility data?

Methodological Answer:

- Re-evaluate Computational Models: Use COSMO-RS or MD simulations with explicit solvent molecules (e.g., water, DMSO) instead of implicit solvation.

- Experimental Validation: Perform shake-flask solubility tests at pH 7.4 and compare with predicted logP values.

- Purity Check: Confirm compound purity via HPLC (>95%) to rule out impurities affecting solubility .

Basic: What are common side reactions during synthesis, and how are they mitigated?

Methodological Answer:

- Ester Hydrolysis: Avoid aqueous bases; use anhydrous solvents (e.g., dry DMF) and molecular sieves.

- Thiazole Ring Oxidation: Conduct reactions under inert atmosphere (N₂/Ar) and add antioxidants like BHT.

- Byproduct Formation: Employ gradient column chromatography (5–50% EtOAc in hexane) to separate regioisomers .

Advanced: What strategies improve bioavailability based on its structural features?

Methodological Answer:

- Prodrug Design: Replace the ethyl ester with a methyl or PEGylated ester to enhance aqueous solubility.

- Lipophilicity Adjustment: Introduce polar groups (e.g., hydroxyl, amine) on the fluorobenzyl moiety.

- Formulation: Use nanoemulsions or cyclodextrin inclusion complexes to improve dissolution rates .

Advanced: How to analyze conflicting bioactivity data across different assay models?

Methodological Answer:

- Assay Standardization: Replicate studies under identical conditions (e.g., cell line, incubation time).

- Mechanistic Studies: Perform target engagement assays (e.g., SPR for binding affinity) to validate on-target effects.

- Data Normalization: Use positive controls (e.g., doxorubicin for cytotoxicity) to calibrate inter-assay variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.